2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
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Overview
Description
2-Benzyl-2,7-diazaspiro[44]nonane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[4.4]nonane: Lacks the carboxylic acid group but shares the spirocyclic structure.
2-Boc-2,7-diazaspiro[4.4]nonane: Contains a tert-butyl ester group instead of the carboxylic acid
Uniqueness
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15/h1-5,13,16H,6-11H2,(H,18,19) |
InChI Key |
MTXSOYAEYGWSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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